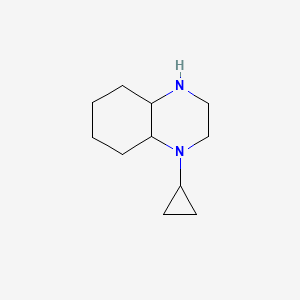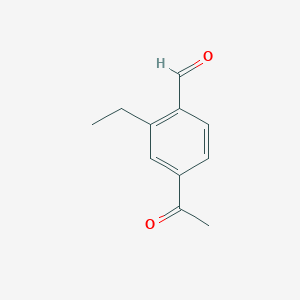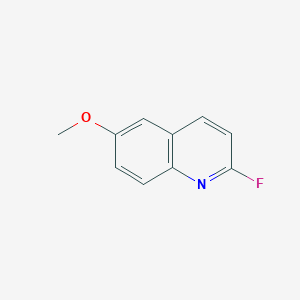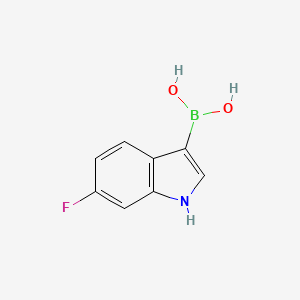
4-Amino-6-chloro-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-chloro-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes an indanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-chloro-2,3-dihydro-1H-inden-1-one typically involves the chlorination of 2,3-dihydro-1H-inden-1-one followed by amination. One common method includes:
Chlorination: Reacting 2,3-dihydro-1H-inden-1-one with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 6-position.
Amination: Treating the chlorinated product with ammonia or an amine under suitable conditions to replace the chlorine atom with an amino group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-chloro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to convert the indanone core to more oxidized derivatives.
Reduction: Employing reducing agents such as sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions where the amino or chloro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines for amination reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indanone derivatives.
Aplicaciones Científicas De Investigación
4-Amino-6-chloro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its biological activity and potential as a lead compound in drug discovery.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-chloro-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-inden-1-one: The parent compound without the amino and chloro substituents.
6-Chloro-2,3-dihydro-1H-inden-1-one: Lacks the amino group.
4-Amino-2,3-dihydro-1H-inden-1-one: Lacks the chloro group.
Uniqueness
4-Amino-6-chloro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both amino and chloro groups, which can significantly influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C9H8ClNO |
|---|---|
Peso molecular |
181.62 g/mol |
Nombre IUPAC |
4-amino-6-chloro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8ClNO/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2,11H2 |
Clave InChI |
BSIGVYWUHZIPCB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C1C(=CC(=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[2-(4-Methoxyphenyl)ethyl]boronic acid](/img/structure/B15070966.png)
![(5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15070972.png)



![3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B15070986.png)
![6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B15071010.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15071014.png)
